Oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile
Overview
Description
Oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine to form 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine.
Etherification: The piperazine derivative is then reacted with 2-(2-bromoethoxy)benzonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitrile to amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential use in treating various medical conditions, including neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the aromatic nitrile group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Derivatives: Compounds like oxalyl chloride and disodium oxalate share the oxalic acid moiety.
Piperazine Derivatives: Compounds such as 1-(2,3,4-trimethoxybenzyl)piperazine and 1-(2-ethoxyphenyl)piperazine are structurally similar.
Uniqueness
Oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxalic acid;2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4.C2H2O4/c1-27-21-9-8-19(22(28-2)23(21)29-3)17-26-12-10-25(11-13-26)14-15-30-20-7-5-4-6-18(20)16-24;3-1(4)2(5)6/h4-9H,10-15,17H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAUBUQTRKQYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=CC=C3C#N)OC)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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